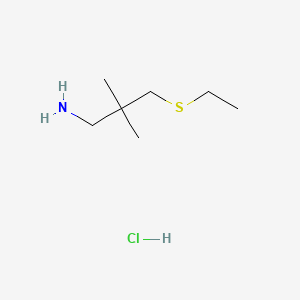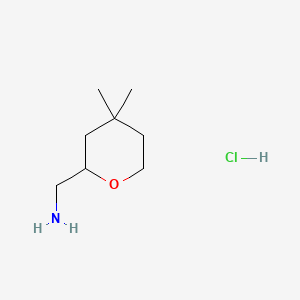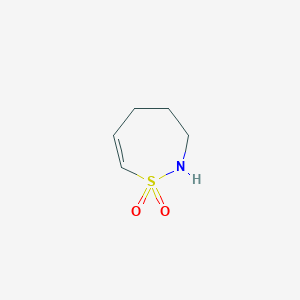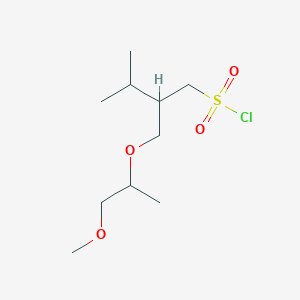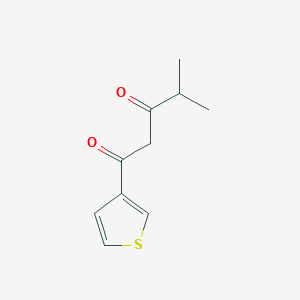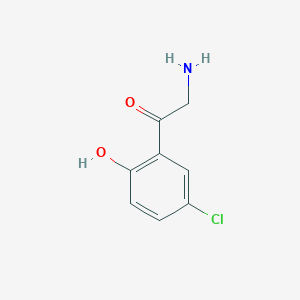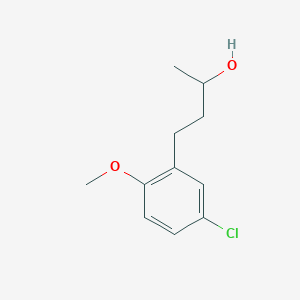![molecular formula C8H15ClFN B13524055 1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{6-Fluorospiro[33]heptan-2-yl}methanamine hydrochloride is a synthetic organic compound characterized by a spirocyclic structure with a fluorine atom and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic heptane core. This can be achieved through a cyclization reaction, often using a suitable dihalide precursor and a base to induce ring closure.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through a reductive amination process. This involves the reaction of the spirocyclic ketone with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and organometallic reagents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and fluorine atom can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{6-Chlorospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-{6-Bromospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-{6-Methylspiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
Propriétés
Formule moléculaire |
C8H15ClFN |
|---|---|
Poids moléculaire |
179.66 g/mol |
Nom IUPAC |
(2-fluorospiro[3.3]heptan-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7H,1-5,10H2;1H |
Clé InChI |
XKSAJNPMFHYKMP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



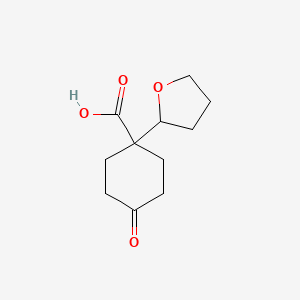
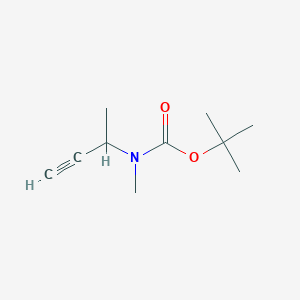
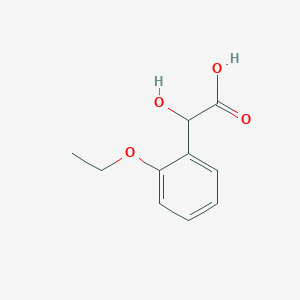
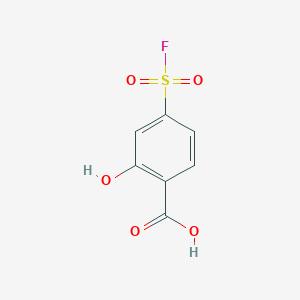
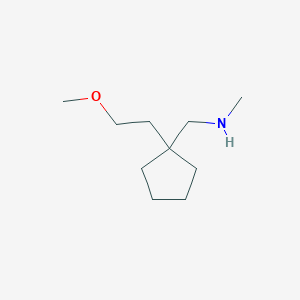
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
